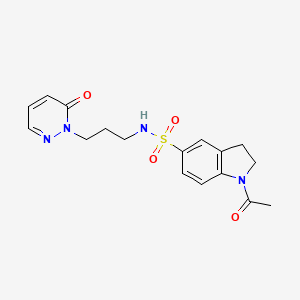

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-13(22)20-11-7-14-12-15(5-6-16(14)20)26(24,25)19-9-3-10-21-17(23)4-2-8-18-21/h2,4-6,8,12,19H,3,7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUNFDSVCHNEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide typically involves multi-step organic synthesis:

Formation of the Indoline Framework: : The synthesis begins with the construction of the indoline scaffold, which can be achieved through various methods, including Fischer indole synthesis or transition-metal-catalyzed cyclizations.

Introduction of the Pyridazinone Moiety: : The pyridazinone ring is introduced via a nucleophilic substitution reaction involving a pyridazine derivative.

Acetylation: : Finally, acetylation of the nitrogen atom is carried out under mild conditions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of these synthetic routes for large-scale manufacturing, involving considerations of reaction scalability, yield optimization, and purification processes. Techniques like continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: : It can be oxidized to introduce additional oxygen functionalities or to form reactive intermediates.

Reduction: : The compound can undergo reduction reactions to convert ketones to alcohols or to reduce double bonds.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, enabling further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride, often used in organic solvents like ethanol or tetrahydrofuran.

Substitution: : Reagents such as halogenating agents, acids, or bases are employed depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activities.

Scientific Research Applications

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide has diverse applications in scientific research:

Chemistry: : As a building block for synthesizing novel compounds with potential pharmaceutical applications.

Biology: : Investigated for its interactions with biomolecules, such as enzymes or receptors, to elucidate its mode of action.

Medicine: : Potential therapeutic agent, particularly in the development of drugs targeting specific diseases due to its structural features.

Industry: : Utilized in the synthesis of functional materials or as a precursor in the production of complex organic molecules.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide depends on its target:

Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, inhibiting or modulating their activity.

Pathways Involved: : It can affect various cellular pathways, leading to changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key distinctions :

- Linker length : The target compound employs a propyl (C3) chain, whereas analogs use shorter ethyl (C2) linkers. A longer linker may enhance conformational flexibility and alter binding pocket accessibility.

- Pyridazine substituents : The compound includes a 3-(4-fluorophenyl) group on the pyridazine ring, introducing hydrophobicity and electronic effects, while the target and compound lack this substituent.

Table 1: Structural and Molecular Comparison

Physicochemical and Pharmacological Implications

Substituent Effects

- Fluorine’s electronegativity may stabilize metabolic degradation, improving half-life .

- Propyl vs. Ethyl Linker (Target vs. ): A longer propyl chain may reduce solubility but improve target affinity by enabling optimal positioning of the pyridazinone moiety.

Analytical Data Trends

- HRMS/NMR : highlights precise mass spectrometry (e.g., HRMS m/z 425.052865 for nitrobenzyloxy-substituted pyridazine ), suggesting stringent quality control for analogs. The target compound would require similar validation.

Biological Activity

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indoline core, a sulfonamide group, and a pyridazinone moiety, which suggests diverse pharmacological properties.

- Molecular Formula : C₁₆H₁₈N₄O₄S

- Molecular Weight : 376.4 g/mol

- CAS Number : 1105200-54-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the effectiveness of related compounds in inhibiting carbonic anhydrases, particularly isoforms CA IX and CA XII. These isoforms are overexpressed in certain cancers, making them attractive targets for therapeutic intervention.

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|

| This compound | 100.5 | 51.6 | 99.6 |

| Acetazolamide (Control) | 20.0 | 30.0 | 25.0 |

Data adapted from recent enzyme inhibition studies .

Anti-Cancer Activity

The compound has shown promising results in reducing cell viability in various cancer cell lines, particularly those expressing high levels of CA IX. For instance, in vitro studies demonstrated that this compound significantly decreased the viability of HT-29 and MDA-MB-231 cells under hypoxic conditions.

Case Study: Effect on MDA-MB-231 Cells

In a controlled study:

- Concentration : Various concentrations (10 µM to 100 µM)

- Results : A dose-dependent decrease in cell viability was observed, with a notable reduction at higher concentrations compared to the control group.

Anti-inflammatory Properties

In addition to its effects on carbonic anhydrases and cancer cells, the compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is crucial for inflammatory responses.

Table 2: Anti-inflammatory Activity

| Compound | NF-κB Inhibition (%) |

|---|---|

| This compound | 70% |

| Control (Dexamethasone) | 85% |

Results from screening assays against LPS-induced inflammation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide?

Answer:

The synthesis of sulfonamide derivatives typically involves multi-step reactions, including:

- Coupling Reactions : Reacting activated sulfonyl chlorides with amines under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Heterocyclic Ring Formation : For the pyridazinone moiety (6-oxopyridazin-1(6H)-yl), cyclization of hydrazides with diketones or keto-esters in refluxing ethanol, catalyzed by acetic acid or piperidine acetate, is effective .

- Acetylation : Introducing the acetyl group to the indoline nitrogen via acetylation with acetic anhydride in dichloromethane, monitored by TLC.

Key Optimization Steps :- Control reaction temperature (reflux at 80–100°C) to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign protons and carbons in the indoline, pyridazinone, and acetyl groups. Look for deshielded protons near electronegative atoms (e.g., sulfonamide S=O) .

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity, especially for stereocenters (if present).

- X-ray Crystallography : Resolve absolute configuration and confirm bond lengths/angles in crystalline derivatives (e.g., sulfonamide analogs in used monoclinic P2₁/c space group) .

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at sulfonamide or acetyl groups).

Advanced: How should researchers address discrepancies in biological activity data across assays?

Answer:

Contradictions may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times.

- Solubility Limitations : Poor aqueous solubility (predicted via ACD/Labs Percepta ) can reduce apparent activity. Use DMSO stocks ≤0.1% to avoid cytotoxicity.

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.

Methodological Mitigation :- Cross-validate in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).

- Use computational tools (e.g., molecular docking) to correlate activity with binding affinities to targets like carbonic anhydrase or kinases .

Advanced: What strategies optimize bioavailability based on physicochemical properties?

Answer:

- Physicochemical Profiling :

- Structural Modifications :

- Introduce polar groups (e.g., hydroxyl, amine) to improve solubility.

- Reduce molecular weight (<500 Da) by truncating the propyl linker or substituting the acetyl group .

- In Silico ADMET : Use SwissADME or admetSAR to predict permeability (BBB, Caco-2) and metabolism (CYP450 interactions).

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis :

- Vary substituents on the indoline (e.g., halogenation at C-4/C-6) and pyridazinone (e.g., methyl vs. trifluoromethyl) .

- Replace the acetyl group with carbamates or ureas to assess steric effects.

- Biological Testing :

- Screen analogs against target enzymes (e.g., COX-2, carbonic anhydrase IX) and cancer cell lines (e.g., MCF-7, A549).

- Use dose-response curves (IC₅₀) and selectivity indices (e.g., tumor vs. normal cells).

- Computational Analysis :

- Perform molecular docking (AutoDock Vina) to map binding interactions (e.g., hydrogen bonds with sulfonamide S=O) .

- Conduct QSAR modeling to link electronic parameters (Hammett σ) with activity trends.

Advanced: What experimental approaches resolve low yields in the final coupling step?

Answer:

Low yields (<40%) may stem from:

- Steric Hindrance : The propyl linker between indoline and pyridazinone may restrict reactivity. Use longer reaction times (24–48 hrs) or microwave-assisted synthesis.

- Incomplete Activation : Ensure sulfonyl chloride intermediates are freshly prepared and stored under anhydrous conditions.

- Workup Optimization :

- Quench reactions with ice-cold water to precipitate crude product.

- Use scavenger resins (e.g., MP-carbonate) to remove excess amines .

Advanced: How to validate target engagement in cellular models?

Answer:

- Pull-Down Assays : Use biotinylated probes of the compound to isolate target proteins from lysates, followed by Western blot or LC-MS/MS identification.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound treatment to confirm binding .

- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.